2-amino-4-ethylfuran-3-carbonitrile
Description
2-Amino-4-ethylfuran-3-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at position 2, an ethyl group at position 4, and a nitrile group at position 2. For example, similar compounds such as 2-amino-5-phenylfuran-3-carbonitrile (40) are synthesized via reactions between phenacyl bromides and malononitrile in the presence of a base like diethylamine (Et₂NH) . The ethyl substituent in this compound may arise from ethyl-substituted precursors, influencing its solubility and reactivity compared to aryl-substituted analogs.
Properties
CAS No. |
170170-12-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethylfuran-3-carbonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the furan ring and introducing the amino and cyano groups .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-4-ethylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-amino-4-ethylfuran-3-carbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties of 2-amino-4-ethylfuran-3-carbonitrile and related compounds:
Physicochemical Properties
- Solubility : Ethyl-substituted furans are more soluble in organic solvents (e.g., THF, DMF) compared to aryl-substituted analogs, which exhibit lower solubility due to π-π stacking interactions .
- Hydrogen Bonding: Amino and nitrile groups facilitate hydrogen bonding, as evidenced by IR spectra in chromene derivatives (e.g., –NH₂ stretching at 3,464 cm⁻¹ in Compound 1E) .
Crystallographic and Spectroscopic Data
- The benzochromene derivative in crystallizes in a monoclinic system with hydrogen-bonded networks, a feature less common in simpler furan derivatives due to their smaller size .
- LCMS and IR data for chromene compounds (e.g., m/z 277 [M]⁻ for Compound 1E) highlight the influence of aromatic substituents on fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
